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Compound of Interest

Compound Name: 3-Bromo-5-chlorobenzotrifluoride

Cat. No.: B1287705 Get Quote

Introduction: A Versatile Trifunctional Building
Block
The strategic importance of 1-bromo-3-chloro-5-(trifluoromethyl)benzene lies in its trifunctional

nature. The trifluoromethyl (-CF3) group is a crucial substituent in modern drug design, often

introduced to enhance metabolic stability, increase lipophilicity, and modify the acidity of nearby

functional groups. The presence of both bromine and chlorine on the same aromatic ring

provides two distinct handles for synthetic elaboration. In palladium-catalyzed cross-coupling

reactions, the C-Br bond is generally more reactive than the C-Cl bond due to its lower bond

dissociation energy. This inherent reactivity difference enables chemists to perform site-

selective functionalization, first at the bromine position and subsequently at the chlorine

position, facilitating the controlled and stepwise assembly of highly substituted aromatic

compounds.

Physicochemical and Spectroscopic Profile
This molecule is a valuable intermediate for creating complex organic structures.[1][2] Its key

physical and chemical properties are summarized below.

Physical and Chemical Properties
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Property Value Source(s)

IUPAC Name
1-bromo-3-chloro-5-

(trifluoromethyl)benzene
PubChem[3]

Synonyms
3-Bromo-5-

chlorobenzotrifluoride
ChemicalBook[1]

CAS Number 928783-85-1 Santa Cruz Biotechnology[3]

Molecular Formula C₇H₃BrClF₃ Santa Cruz Biotechnology[3]

Molecular Weight 259.45 g/mol Santa Cruz Biotechnology[3]

Physical Form Liquid Sigma-Aldrich[4]

Spectroscopic Characterization (Predictive Analysis)
While experimentally obtained spectra are not widely published, a robust spectroscopic profile

can be predicted based on established principles and data from analogous structures.

2.2.1 Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum in CDCl₃ is expected to show three distinct signals in the aromatic

region (δ 7.0-8.0 ppm), each integrating to one proton. The strong electron-withdrawing effects

of the -CF₃, -Br, and -Cl groups will shift all protons downfield. The protons will appear as finely

split multiplets due to small (2-3 Hz) meta-couplings between them.

H-2: Expected to be the most downfield signal, appearing as a triplet or finely split multiplet

(t, J ≈ 1.5-2.0 Hz), flanked by the -Cl and -CF₃ groups.

H-4: Expected to appear as a triplet or finely split multiplet (t, J ≈ 1.5-2.0 Hz), positioned

between the -Br and -CF₃ groups.

H-6: Expected to appear as a triplet or finely split multiplet (t, J ≈ 1.5-2.0 Hz), positioned

between the -Br and -Cl groups.

2.2.2 Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals.
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C-CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with

the three fluorine atoms (JC-F ≈ 270-275 Hz).[5]

Aromatic Carbons: Four signals are expected for the protonated carbons, and two for the

quaternary carbons bearing the substituents. The carbons attached to the halogens (C-Br

and C-Cl) will be significantly downfield, as will the carbon attached to the -CF₃ group.[6] The

C-CF₃ quaternary carbon will also exhibit a quartet splitting pattern due to coupling with the

fluorine atoms (JC-F ≈ 30-35 Hz).[5]

2.2.3 Predicted ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single sharp singlet at approximately δ -63 ppm,

which is characteristic of a benzotrifluoride moiety.[5]

2.2.4 Mass Spectrometry

The electron ionization mass spectrum (EI-MS) will show a prominent molecular ion (M⁺) peak.

A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br/⁸¹Br ≈

1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in a complex M, M+2, M+4, and M+6 cluster.

Synthesis and Mechanistic Considerations
The most logical and field-proven approach for the synthesis of 1-bromo-3-chloro-5-

(trifluoromethyl)benzene is the Sandmeyer reaction, which allows for the conversion of an

aromatic amino group into a halide via a diazonium salt intermediate.[7][8]

Retrosynthetic Analysis
The retrosynthetic analysis points to 3-amino-5-chlorobenzotrifluoride as the key precursor,

which is commercially available and can be synthesized from 3-chloro-5-nitrobenzotrifluoride.

[9]
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Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol: Sandmeyer Reaction
This protocol details the conversion of 3-amino-5-chlorobenzotrifluoride to the target

compound.

Materials:

3-Amino-5-chlorobenzotrifluoride (1.0 eq)

Hydrobromic acid (HBr, 48% aqueous, ~4.0 eq)

Sodium nitrite (NaNO₂, 1.1 eq)

Copper(I) bromide (CuBr, 1.2 eq)

Deionized water
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Ice

Diethyl ether or Dichloromethane (for extraction)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Diazotization:

To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and

dropping funnel, add 3-amino-5-chlorobenzotrifluoride (1.0 eq) and 48% HBr (2.0 eq).

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water and add it

dropwise to the aniline solution, ensuring the temperature remains below 5 °C.

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. The

reaction is self-validating by testing for the presence of nitrous acid with starch-iodide

paper.

Sandmeyer Reaction:

In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr (2.0 eq) and cool to 0-

5 °C.

Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution

of nitrogen gas will be observed.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

Work-up and Purification:
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Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

Extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer).

Combine the organic layers and wash sequentially with deionized water, saturated sodium

bicarbonate solution (to neutralize excess acid), and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the

solvent under reduced pressure.

The crude product can be purified by vacuum distillation or column chromatography on

silica gel to yield pure 1-bromo-3-chloro-5-(trifluoromethyl)benzene.

Mechanistic Discussion
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr)

mechanism.[7][10] The key steps involve a single-electron transfer (SET) from the copper(I)

catalyst to the diazonium salt.

Mechanism of the Sandmeyer Reaction

Ar-N₂⁺ [Ar-N₂]•
 + Cu(I)Br (SET)

Cu(I)Br

Cu(II)Br₂

Ar•

 - N₂

Ar-Br (Product)
 + Cu(II)Br₂

N₂ (gas)
 regenerates

Click to download full resolution via product page

Caption: Catalytic cycle of the Sandmeyer bromination.

Reactivity and Synthetic Utility
The primary synthetic value of this compound stems from the differential reactivity of its two

halogen substituents in cross-coupling reactions.
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Chemoselectivity in Cross-Coupling Reactions
The C-Br bond undergoes oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) much

more readily than the C-Cl bond.[11][12] This allows for selective functionalization at the C-Br

position while leaving the C-Cl bond intact for subsequent transformations. This

chemoselectivity is a cornerstone of its utility, enabling the construction of complex molecules

in a controlled, stepwise manner.

Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a typical selective coupling at the bromide position.

Materials:

1-Bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 eq)

Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

SPhos (4 mol%)

Potassium phosphate (K₃PO₄, 2.0 eq)

Toluene and water (e.g., 10:1 v/v)

Procedure:

To an oven-dried Schlenk flask, add 1-bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 eq),

the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Add degassed toluene and water via syringe.

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress

by TLC or GC-MS.
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Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash

with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the residue by column chromatography on silica gel to obtain the mono-arylated

product.

Logical Workflow for Sequential Functionalization
The product from the initial Suzuki coupling can be subjected to a second, typically more

forcing, cross-coupling reaction to functionalize the C-Cl position.

1-Bromo-3-chloro-5-(trifluoromethyl)benzene

Step 1: Selective C-Br Coupling
(e.g., Suzuki, Heck, Buchwald-Hartwig)

Conditions: Mild Pd catalyst, 80°C

Monofunctionalized Intermediate
(Aryl-substituent at C1)

Step 2: C-Cl Coupling
(e.g., Suzuki, Buchwald-Hartwig)

Conditions: Stronger Pd catalyst/ligand, >100°C

Difunctionalized Product

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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